molecular formula C15H14O2 B132387 2-Methoxy-2'-methylbenzophenone CAS No. 142256-62-0

2-Methoxy-2'-methylbenzophenone

Cat. No. B132387
M. Wt: 226.27 g/mol
InChI Key: GSVWFQXACSDTHI-UHFFFAOYSA-N
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Description

2-Methoxy-2'-methylbenzophenone is a compound that is structurally related to various methoxy-substituted benzophenones and methoxyphenols, which are of interest due to their potential applications in fields such as UV-filtration, pharmaceuticals, and materials science. While the specific compound 2-Methoxy-2'-methylbenzophenone is not directly studied in the provided papers, related compounds and their properties and reactions are discussed, providing insights into the behavior that 2-Methoxy-2'-methylbenzophenone might exhibit .

Synthesis Analysis

The synthesis of related methoxy-substituted benzophenones often involves reactions such as the domino Michael/retro-Michael/Mukaiyama-aldol reaction, which can yield a variety of functionalized benzophenones with potential as UV filters . Additionally, acylation reactions have been studied for methoxy-substituted dihydrobenzofurans, which could provide insights into the acylation behavior of 2-Methoxy-2'-methylbenzophenone .

Molecular Structure Analysis

The molecular structure of methoxy-substituted compounds has been extensively studied using techniques such as FT-IR, NMR, UV-vis spectroscopy, and X-ray crystallography. These studies reveal the presence of intermolecular and intramolecular hydrogen bonds, which are significant in determining the physical and chemical properties of these compounds .

Chemical Reactions Analysis

Methoxy-substituted benzophenones can undergo various chemical reactions, including photochemical synthesis, transacylation, and cyclization to form different products such as xanthones . The ability to form hydrogen bonds can also influence the reactivity of these compounds in solution and in the gas phase .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted compounds, including 2-methoxyphenol and dimethoxybenzenes, have been studied through thermochemical, calorimetric, and quantum-chemical methods. These studies provide data on enthalpies of formation, vapor pressure, vaporization enthalpies, sublimation enthalpies, and fusion enthalpies. Additionally, the strength of intermolecular hydrogen bonds in complexes with organic bases has been measured, and the effects of substituent position on these properties have been analyzed .

Scientific Research Applications

Mass Spectral Analysis

2-Methoxy-2'-methylbenzophenone, along with its derivatives, has been studied for its mass spectra characteristics. These studies have revealed that fragmentation processes are significant in understanding the structure of benzophenones. For example, the research by Grimshaw, Sell, and Haslett (1974) examined the mass spectra of various methoxy and methyl derivatives of 2-methylbenzophenone, providing insights into the fragmentation processes of these compounds (Grimshaw, Sell, & Haslett, 1974).

Pharmaceutical Research

In pharmaceutical research, derivatives of 2-methoxy-2'-methylbenzophenone have been synthesized and studied for their potential anti-inflammatory properties. For instance, Bartoń (1979) synthesized new benzophenone derivatives, including 2-methoxy- and 2-acetoxy-5-methylbenzophenones, and investigated their prostaglandin synthetase inhibition properties (Bartoń, 1979).

Environmental Applications

In environmental studies, methoxyphenols like 2-methoxy-2'-methylbenzophenone are used as proxies for terrestrial biomass. Vane and Abbott (1999) explored the chemical changes in lignin during hydrothermal alteration using methoxyphenols (Vane & Abbott, 1999).

Polymer Research

In the field of polymer science, 2-methoxy-2'-methylbenzophenone derivatives have been used in the stabilization of polymers. Hodgeman (1979) prepared a derivative, 2-hydroxy-4′-vinylbenzophenone, by demethylation of 2-methoxy-4′-vinylbenzophenone, and copolymerized it with styrene, demonstrating its light stabilizing effect (Hodgeman, 1979).

Biochemical Synthesis

2-Methoxy-2'-methylbenzophenone derivatives have also been used in biochemical synthesis. Mishra and Misra (1986) used a derivative for the protection of exocyclic amino groups in nucleosides, aiding in the synthesis of oligodeoxyribonucleotide (Mishra & Misra, 1986).

properties

IUPAC Name

(2-methoxyphenyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-11-7-3-4-8-12(11)15(16)13-9-5-6-10-14(13)17-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSVWFQXACSDTHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80493532
Record name (2-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2'-methylbenzophenone

CAS RN

142256-62-0
Record name (2-Methoxyphenyl)(2-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80493532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DP WIESLER - 1957 - search.proquest.com
… oxy-benzophenone was found to be very reactive toward peracetic acid, giving 2-methoxyphenyl benzoate, but 2-methoxy-2-methylbenzophenone was less reactive under similar …
Number of citations: 2 search.proquest.com
MK Chung, G Qi, JM Stryker - Organic Letters, 2006 - ACS Publications
… With the exception of 2-methoxy-2‘-methylbenzophenone 1c, which is diverted into a unique reactivity manifold, the qualitative correlation of carbonyl infrared absorption energy with …
Number of citations: 26 pubs.acs.org

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